molecular formula C8H5ClO2S B6605579 2-ethynylbenzene-1-sulfonyl chloride CAS No. 2228376-83-6

2-ethynylbenzene-1-sulfonyl chloride

Cat. No.: B6605579
CAS No.: 2228376-83-6
M. Wt: 200.64 g/mol
InChI Key: GMIGILOQENMYFL-UHFFFAOYSA-N
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Description

2-Ethynylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H5ClO2S. It is a derivative of benzene, featuring an ethynyl group and a sulfonyl chloride group attached to the benzene ring. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethynylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-ethynylbenzene with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.

Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 2-ethynylbenzenesulfonic acid or its salts to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safety of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2-Ethynylbenzene-1-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of molecules. The ethynyl group also contributes to the compound’s reactivity, enabling addition reactions with electrophiles .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Similar in structure but lacks the ethynyl group.

    Toluene-4-sulfonyl Chloride: Contains a methyl group instead of an ethynyl group.

    Phenylacetylene: Contains an ethynyl group but lacks the sulfonyl chloride group.

Uniqueness

2-Ethynylbenzene-1-sulfonyl chloride is unique due to the presence of both the ethynyl and sulfonyl chloride groups. This combination imparts distinct reactivity and functional properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

2-ethynylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIGILOQENMYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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